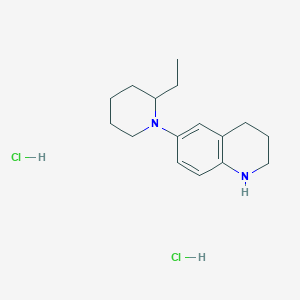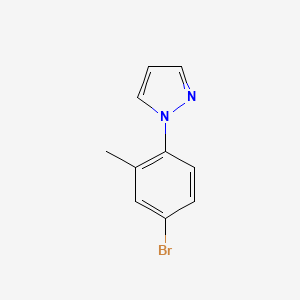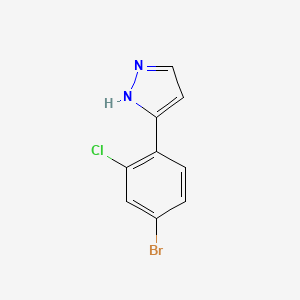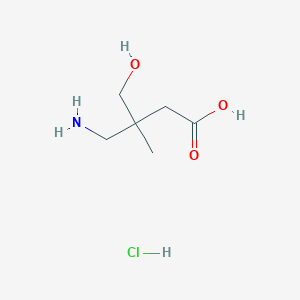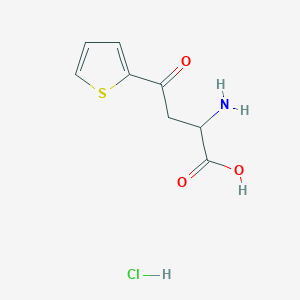
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride
Overview
Description
“2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C8H10ClNO3S. It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, 2-amino-4-(2-thienyl)butanoic acid, is 1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11) . This provides a standardized way to represent the compound’s structure. For a detailed structural analysis, specialized software or databases should be used.Physical And Chemical Properties Analysis
The melting point of a related compound, 2-amino-4-(2-thienyl)butanoic acid, is 270-275°C . The molecular weight of “2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride” is 235.69 g/mol. For a comprehensive analysis of physical and chemical properties, it is recommended to refer to specialized databases or literature.Scientific Research Applications
-
Chemical Synthesis
- Summary of Application : 2-Amino-4-(thiophen-2-yl)butanoic acid is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : The compound is typically used in its powder form and stored at room temperature . The specific methods of application would depend on the particular synthesis process being used.
- Results or Outcomes : The compound is used to create a variety of other compounds, although the specific results would depend on the particular synthesis process .
-
Medicinal Chemistry
- Summary of Application : Thiophene derivatives, which include compounds like 2-Amino-4-(thiophen-2-yl)butanoic acid, have been studied for their potential biological effects .
- Methods of Application : These compounds are synthesized and then tested in various biological assays to determine their effects .
- Results or Outcomes : Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Material Science
- Summary of Application : Thiophene derivatives are used in the development of organic semiconductors and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application : These compounds are incorporated into various materials to enhance their electronic properties .
- Results or Outcomes : The use of thiophene derivatives in these materials has led to advancements in the field of organic electronics .
-
Pharmaceutical Testing
- Summary of Application : “2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride” is used as a reference standard in pharmaceutical testing .
- Methods of Application : This compound is used in its pure form to establish a baseline or standard in various pharmaceutical tests .
- Results or Outcomes : The use of this compound as a reference standard helps ensure the accuracy and reliability of pharmaceutical test results .
-
Antimicrobial Activity
- Summary of Application : Certain substituted 4-oxo-2-(3-cyanothiophen-2-yl)aminobut-2-enoic acids, which are related to the compound you mentioned, have been found to have pronounced antimicrobial activity .
- Methods of Application : These compounds are synthesized and then tested against various microbial strains to determine their antimicrobial effects .
- Results or Outcomes : The introduction of a chlorine atom into position 4 of the aromatic ring significantly increases antimicrobial effect against Staphylococcus aureus .
-
Organic Semiconductors
- Summary of Application : Thiophene derivatives are used in the development of organic semiconductors .
- Methods of Application : These compounds are incorporated into various materials to enhance their electronic properties .
- Results or Outcomes : The use of thiophene derivatives in these materials has led to advancements in the field of organic electronics .
-
Corrosion Inhibitors
- Summary of Application : Thiophene derivatives are used in industrial chemistry as corrosion inhibitors .
- Methods of Application : These compounds are incorporated into various materials to prevent corrosion .
- Results or Outcomes : The use of thiophene derivatives in these materials has led to advancements in the field of corrosion prevention .
-
Organic Field-Effect Transistors (OFETs)
- Summary of Application : Thiophene derivatives play a prominent role in the advancement of organic field-effect transistors (OFETs) .
- Methods of Application : These compounds are incorporated into various materials to enhance their electronic properties .
- Results or Outcomes : The use of thiophene derivatives in these materials has led to advancements in the field of organic electronics .
-
Nonsteroidal Anti-Inflammatory Drug
- Summary of Application : Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
- Methods of Application : Suprofen is used in its pure form to treat inflammation .
- Results or Outcomes : The use of suprofen has led to advancements in the field of nonsteroidal anti-inflammatory drugs .
-
Dental Anesthetic
- Summary of Application : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Methods of Application : Articaine is used in its pure form to numb the mouth during dental procedures .
- Results or Outcomes : The use of articaine has led to advancements in the field of dental anesthetics .
Safety And Hazards
The safety information for a related compound, 2- { [ (tert-butoxy)carbonyl]amino}-4-oxo-4- (thiophen-2-yl)butanoic acid, includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-4-oxo-4-thiophen-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.ClH/c9-5(8(11)12)4-6(10)7-2-1-3-13-7;/h1-3,5H,4,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRMUXXJWVKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride | |
CAS RN |
1423029-16-6 | |
| Record name | 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)
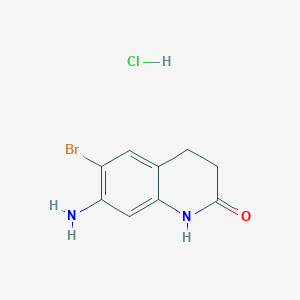
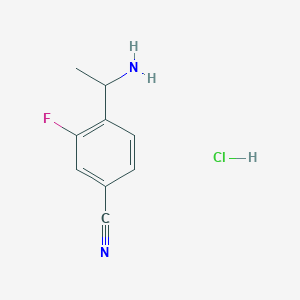
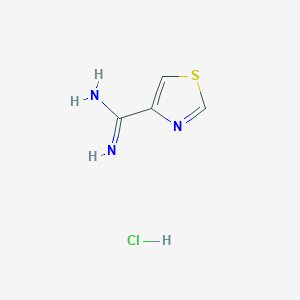
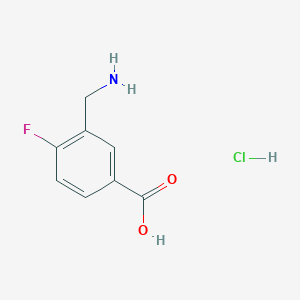
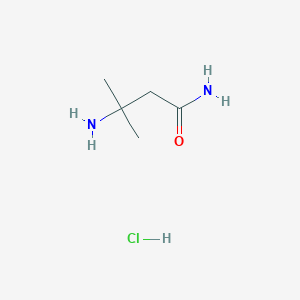
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
